molecular formula C8H12O3 B2627087 Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate CAS No. 2031269-42-6

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate

Cat. No.: B2627087
CAS No.: 2031269-42-6
M. Wt: 156.181
InChI Key: CPSPBOVDLCRBKP-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methyl ester group at the 3-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of α-chloro ketones with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further modified to obtain the desired compound .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . These reactions typically require specific conditions such as the presence of a base (e.g., triethylamine) and a catalyst (e.g., p-toluenesulfonic acid).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: Similar in structure but lacks the 2,2-dimethyl substitution.

    Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups, providing different reactivity and applications.

    2,5-Dimethyl-3-furoic acid: Similar furan ring structure with different functional groups.

Uniqueness

Methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 5,5-dimethyl-2H-furan-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)6(4-5-11-8)7(9)10-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSPBOVDLCRBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CCO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-42-6
Record name methyl 2,2-dimethyl-2,5-dihydrofuran-3-carboxylate
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